molecular formula C13H24N2O4 B2697920 O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate CAS No. 1006891-30-0

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate

Cat. No.: B2697920
CAS No.: 1006891-30-0
M. Wt: 272.345
InChI Key: HWBQJXRREBQWDK-VHSXEESVSA-N
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Description

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate: is a synthetic organic compound characterized by its piperidine ring structure with tert-butyl and ethyl ester groups

Scientific Research Applications

Chemistry

In organic synthesis, O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research is ongoing to explore its potential therapeutic applications.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals, polymers, and other specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.

    Introduction of Amino Group: The amino group at the 3-position is introduced via reductive amination or other suitable amination reactions.

    Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    O1-tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    O1-tert-butyl O4-ethyl (3S,4S)-3-methylpiperidine-1,4-dicarboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

O1-tert-butyl O4-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate is unique due to the presence of both tert-butyl and ethyl ester groups along with an amino group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-aminopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBQJXRREBQWDK-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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